Furyl triazine

Description

Overview of Triazine Heterocycles in Contemporary Chemical Research

Triazines are a fundamental class of nitrogen-containing heterocyclic compounds, characterized by a six-membered aromatic ring in which three carbon atoms are replaced by nitrogen atoms. wikipedia.orgnih.gov The arrangement of these nitrogen atoms gives rise to three distinct isomers: 1,2,3-triazine (B1214393) (vicinal triazine), 1,2,4-triazine (B1199460) (asymmetric or as-triazine), and 1,3,5-triazine (B166579) (symmetric or s-triazine). wikipedia.orgacs.orgresearchgate.net Of these, the 1,3,5- and 1,2,4-isomers are the most extensively studied. slideshare.net

Due to the presence of three electronegative nitrogen atoms, the triazine ring is electron-deficient compared to benzene (B151609). mdpi.com This electronic characteristic renders triazines generally resistant to electrophilic substitution but highly susceptible to nucleophilic substitution, a feature that chemists extensively exploit for their functionalization. nih.govresearchgate.net The reactivity of each position on the triazine core can be modulated, particularly in s-triazines like cyanuric chloride, where the sequential substitution of chlorine atoms can be controlled by adjusting reaction conditions. mdpi.comresearchgate.net

The versatile and stable nature of the triazine scaffold has established it as a privileged structure in several areas of chemical research. researchgate.net In medicinal chemistry, triazine derivatives form the core of numerous pharmacologically active agents, exhibiting a wide spectrum of biological activities including anticancer, antiviral, antimicrobial, antimalarial, and anti-inflammatory properties. nih.govmdpi.com Several commercially available drugs, such as the anticancer agent enasidenib (B560146) and the antiviral bemotrizinol, feature the s-triazine moiety, underscoring its therapeutic relevance. mdpi.com Beyond pharmaceuticals, triazines are crucial in materials science for creating polymers, dyes, and organic materials with specific optoelectronic properties. mdpi.comresearchgate.net In agriculture, they have a long history of use as herbicides, such as atrazine (B1667683) and simazine, which function by inhibiting photosynthesis in target weeds. cit.ie

Significance of Furan (B31954) Moiety in Triazine Derivatives

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is another cornerstone scaffold in chemical and pharmaceutical sciences. ijabbr.com Its incorporation into molecules is a widely used strategy in drug discovery. researchgate.netutripoli.edu.ly Furan derivatives are known to exhibit a vast array of biological activities, including antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer effects. ijabbr.comutripoli.edu.lywisdomlib.orgutripoli.edu.ly

A key aspect of the furan moiety's utility is its role as a bioisostere for other aromatic systems, particularly the benzene ring. wisdomlib.org Replacing a phenyl group with a furanyl group can significantly alter a molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which may lead to improved pharmacokinetic profiles, including enhanced solubility and bioavailability. researchgate.net Furthermore, this substitution can modify the compound's interaction with biological targets, potentially leading to increased potency or a more desirable activity profile. utripoli.edu.lywisdomlib.org

The conjugation of a furan moiety with a triazine ring combines the distinct chemical and biological attributes of both heterocycles. This molecular hybridization strategy aims to generate novel chemical entities with unique or enhanced pharmacological properties. researchgate.netontosight.ai The furan group can modulate the electronic nature and steric profile of the triazine derivative, influencing its reactivity and biological target interactions. Researchers have explored this combination to develop new agents in fields ranging from medicinal chemistry to materials science. ontosight.aiontosight.aimdpi.com

Historical Development and Key Milestones in Furyl Triazine Research

The chemistry of 1,3,5-triazines dates back at least 150 years, with foundational compounds like cyanuric chloride serving as a versatile precursor for a multitude of derivatives. mdpi.com The specific exploration of furyl-substituted triazines appears later, as synthetic methodologies evolved to allow for more complex substitutions.

Early investigations into triazine synthesis focused on fundamental reactions, though often with limitations in yield and versatility. google.com A notable point in the history of furyl triazines can be traced to a 1963 patent detailing a process for creating esters of 1,3,5-tris(carboxy)hexahydro-s-triazine. This document explicitly included the furyl group among the possible organic moieties, indicating an early conceptual interest in combining these two heterocyclic systems. google.com

A significant advancement came with the development of more efficient and versatile synthetic routes. A 1981 patent described a novel synthesis of substituted 1,3,5-triazines from halomethyleneiminium salts and N-cyanoamidines or related compounds, which offered high yields (up to 90%). google.com This work specifically detailed the preparation of 2-chloro-4-(2'-furyl)-6-methylthio-1,3,5-triazine, marking a key milestone in the practical synthesis and accessibility of specific this compound compounds. google.com This and other improved synthetic methods opened the door for more extensive investigation into the properties and potential applications of this class of compounds.

Contemporary research continues to build on this foundation, with ongoing efforts to synthesize novel this compound derivatives and evaluate their biological activities. For instance, recent studies have focused on creating complex benzodifuranyl triazines and assessing their potential as anti-inflammatory agents, demonstrating the continued relevance and evolving nature of research in this area. mdpi.com

| Year/Period | Key Milestone | Significance | Reference(s) |

| 1963 | Patent describes a process for triazine esters, listing "furyl" as a possible substituent. | Indicates early conceptual interest in this compound structures. | google.com |

| 1981 | A novel, high-yield synthesis for substituted 1,3,5-triazines is patented. | Provided a practical and efficient method to produce specific this compound compounds, such as 2-chloro-4(2'-furyl)-6-methylthio-1,3,5-triazine, making them more accessible for study. | google.com |

| 2020s | Continued synthesis and evaluation of novel this compound derivatives. | Demonstrates ongoing research into the applications of furyl triazines, particularly in medicinal chemistry for indications like inflammation. | mdpi.com |

Classification and Nomenclature of this compound Isomers and Analogues

Furyl triazines are classified primarily based on the isomeric structure of the core triazine ring. This gives rise to three main families:

1,2,3-Furyl Triazines: Derivatives of the vicinal 1,2,3-triazine ring. This isomer is the least stable and, consequently, the least explored. mdpi.com

1,2,4-Furyl Triazines: Derivatives of the asymmetrical 1,2,4-triazine ring. These are common in medicinal and agricultural chemistry. ontosight.airesearchgate.net

1,3,5-Furyl Triazines: Derivatives of the symmetrical 1,3,5-triazine ring, often synthesized from cyanuric chloride. mdpi.comgoogle.com

The nomenclature of these compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The positions of substituents on the triazine ring are designated by numbers, and the substituent derived from furan is termed "furanyl." While the term "furyl" is frequently used in literature, "furanyl" is the preferred IUPAC prefix. qmul.ac.uk The point of attachment to the furan ring itself is also numbered (e.g., 2-furanyl or 3-furanyl).

The table below illustrates the classification and nomenclature with specific examples found in chemical literature.

| Triazine Core | Compound Name | Molecular Structure | Reference(s) |

| 1,3,5-Triazine | 6-(5-nitro-2-furanyl)-1,3,5-triazine-2,4-diamine | vulcanchem.com | |

| 1,2,4-Triazine | 5,6-bis(2-furyl)-3-(methylthio)-1,2,4-triazine | ontosight.aiontosight.ai | |

| 1,2,4-Triazine | 3-Amino-6-[2-(5-nitro-2-furyl)vinyl]-1,2,4-triazine | cymitquimica.com | |

| 1,3,5-Triazine | 2-chloro-4-(2-furyl)-6-methylthio-1,3,5-triazine | google.com |

Structure

2D Structure

3D Structure

Properties

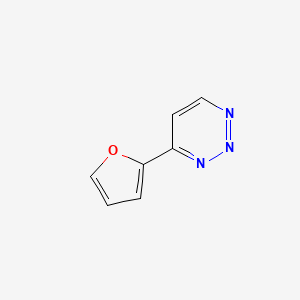

IUPAC Name |

4-(furan-2-yl)triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c1-2-7(11-5-1)6-3-4-8-10-9-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVZDEPSCDFMDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Furyl Triazine and Its Derivatives

Strategies for the Construction of the Furyl Triazine Core

The formation of the central this compound structure relies on several key chemical transformations that assemble the triazine ring from furan-containing precursors.

Condensation reactions are a cornerstone for building the triazine ring by forming new carbon-nitrogen bonds. These methods typically involve reacting a furan-containing starting material that possesses a reactive nitrogen-based functional group with a suitable cyclization partner.

One established route involves the reaction of furyl-substituted 1,2-dicarbonyl compounds with compounds containing adjacent nitrogen atoms. For instance, the condensation of furil (B128704) (a 1,2-di(furan-2-yl)ethanedione) with hydrazine (B178648) hydrate (B1144303) in the presence of a base and an amide like formamide (B127407) or acetamide (B32628) can yield 5,6-di(furan-2-yl)-1,2,4-triazine derivatives. Similarly, the Pinner triazine synthesis allows for the preparation of 2-hydroxy-4,6-diaryl-s-triazines through the reaction of aryl amidines with phosgene. This can be adapted using furan-2-carboxamidine as the furyl precursor.

Another significant condensation strategy involves the reaction of 3(5)-amino-1,2,4-triazoles with reagents that introduce a C-N-C fragment, leading to the formation of a fusedtriazolo[1,5-a]triazine ring system. For example, reacting 3-amino-5-(furan-2-yl)-1,2,4-triazole with dimethyl N-cyanodithiocarbonimidate is a key step in producing 7-amino-2-furyl-5-methylthio-triazolo[1,5-a]triazine.

A summary of representative condensation precursors is provided below.

| Furyl Precursor | Co-reactant | Resulting Core Structure |

| Furil (1,2-di(furan-2-yl)ethanedione) | Amide and Hydrazine Hydrate | 5,6-di(furan-2-yl)-1,2,4-triazine |

| Furan-2-carboxamidine | Phosgene | 4-(Furan-2-yl)-6-hydroxy-1,3,5-triazin-2(1H)-one (tautomer) |

| 3-Amino-5-(furan-2-yl)-1,2,4-triazole | N-Cyanocarbonimidates | 2-(Furan-2-yl)-triazolo[1,5-a]triazine |

| 5-Aryl-2-furoic acids | 4-Amino-3-mercapto-1,2,4-triazin-5-ones | 7-(5-Aryl-2-furyl)-thiadiazolo[2,3-c]-1,2,4-triazine |

Interactive Data Table: Click on the headers to sort the data.

Cyclotrimerization offers a direct and atom-economical route to symmetrical 1,3,5-triazines. This method involves the cyclization of three molecules of a nitrile precursor. To construct a furyl-substituted triazine, furan-2-carbonitrile is a key starting material. The trimerization is typically promoted by strong acids, such as trifluoromethanesulfonic acid (CF₃SO₃H), or through mechanochemical methods in a ball mill, which can offer a more environmentally friendly, solvent-free alternative. This reaction leads to the formation of 2,4,6-tri(furan-2-yl)-1,3,5-triazine, a highly symmetrical molecule with three furan (B31954) moieties attached to the triazine core.

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot protocols have been developed. These methods combine multiple reaction steps in a single vessel without the need to isolate intermediate compounds.

A notable example is the one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines. This procedure starts with the condensation of an amide and a 1,2-dicarbonyl compound (such as furil) in the presence of a base, generating an N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate in situ. This intermediate is then immediately cyclized by the addition of hydrazine hydrate to the same reaction mixture, yielding the final triazine product. This approach avoids the isolation of the often unstable condensed intermediate.

Another powerful one-pot strategy involves sequential cross-coupling reactions on a pre-formed triazine core, such as 2,4,6-trichloro-1,3,5-triazine. By carefully controlling reaction conditions, different aryl or heteroaryl groups, including furyl groups from furanboronic acid, can be introduced sequentially to create unsymmetrically substituted triazines in a single process.

Cyclotrimerization Approaches

Functionalization and Derivatization of the this compound Skeleton

Once the this compound core is assembled, its chemical properties can be tailored through further reactions on either the triazine ring or the furan moiety.

The most common precursor for this purpose is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. The three chlorine atoms on this ring are highly susceptible to nucleophilic aromatic substitution (SNAr) and can be replaced in a stepwise manner. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, sequential introduction of different nucleophiles by carefully managing the reaction temperature.

The first substitution can typically be achieved at low temperatures (0–5 °C).

The second substitution often requires room temperature.

The third and final substitution usually necessitates heating or reflux conditions.

This differential reactivity allows for the synthesis of mono-, di-, and trisubstituted triazines with a wide variety of functional groups (e.g., amines, alkoxides, thiolates). For example, 2,4-dichloro-6-(furan-2-yl)-1,3,5-triazine can be synthesized and then further reacted with various nucleophiles to replace the remaining two chlorine atoms.

Beyond nucleophilic substitution, palladium-catalyzed cross-coupling reactions like the Suzuki and Stille reactions provide a powerful method for forming new carbon-carbon bonds on the triazine ring. This allows for the introduction of various aryl and heteroaryl groups, including additional furyl substituents, by reacting a chloro- or bromo-triazine with an appropriate organoboron or organotin reagent.

| Reaction Type | Precursor | Reagent Example | Conditions | Resulting Functionalization |

| SNAr (1st sub.) | 2,4,6-Trichloro-1,3,5-triazine | Furfurylamine | 0-5 °C, Base (e.g., DIEA) | 2-Chloro-4-(furfurylamino)-6-chloro-1,3,5-triazine |

| SNAr (2nd sub.) | Dichloro-furyl-triazine | Piperidine (B6355638) | Room Temperature | Further substitution of chlorine |

| Suzuki Coupling | 2,4-Dichloro-6-(aryl)-1,3,5-triazine | Furan-2-boronic acid | Pd Catalyst, Base | Introduction of a furyl group at a chloro-position |

| Stille Coupling | Cyanuric Chloride | Perylene (B46583) diimide-based tributylstannane | Pd(PPh₃)₄, CuI, 90 °C | C-C bond formation with complex aromatic systems |

Interactive Data Table: Click on the headers to sort the data.

The furan ring within the this compound structure is an electron-rich aromatic system and can undergo its own set of chemical modifications, primarily through electrophilic aromatic substitution. Furan is significantly more reactive towards electrophiles than benzene (B151609), with reactions often proceeding under milder conditions. Substitution typically occurs at the C5 position (the position adjacent to the oxygen and opposite the triazine substituent), as this is the most electronically activated site on the furan ring when the C2 position is blocked.

Key modifications include:

Nitration: Introduction of a nitro group (-NO₂) onto the furan ring, typically at the 5-position. This is often achieved using nitrating agents under specific conditions that avoid ring cleavage. The synthesis of compounds like 4,6-diamino-2-(5-nitro-2-furyl)-s-triazine (B13451700) demonstrates this possibility.

Halogenation: The furan ring can be brominated or chlorinated. For example, reaction with bromine can yield a 5-bromo-2-furyl substituted triazine. These halogenated derivatives are valuable intermediates for further functionalization via cross-coupling reactions.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is an effective method for introducing a formyl group (-CHO) onto the electron-rich furan ring.

Metalation and Cross-Coupling: The furan ring can be deprotonated (metalated) at the C5 position using a strong base like butyllithium (B86547) (BuLi). The resulting lithiated intermediate is a potent nucleophile that can react with various electrophiles. Alternatively, a 5-bromo-furyl triazine can undergo Suzuki or Stille cross-coupling reactions with boronic acids or stannanes to introduce new alkyl, aryl, or heteroaryl groups.

Synthesis of Sulfonated this compound Derivatives

The synthesis of sulfonated furyl triazines is a critical process for creating water-soluble derivatives, which are particularly valuable as colorimetric reagents. A key example is Ferene, the disodium (B8443419) salt of 3-(2-pyridyl)-5,6-bis(2-(5-furyl sulfonic acid))-1,2,4-triazine, prized for its high sensitivity in detecting iron. cdnsciencepub.comcdnsciencepub.comresearchgate.net The synthetic pathway involves two main stages: the creation of the parent triazine core followed by its sulfonation.

The initial step is the synthesis of the non-sulfonated precursor, 3-(2-pyridyl)-5,6-bis(2-furyl)-1,2,4-triazine. cdnsciencepub.com This is achieved by reacting furil with picolinamide (B142947) hydrazone. cdnsciencepub.com

The subsequent and crucial step is the sulfonation of the furan rings. The parent triazine is treated with fuming sulfuric acid (30%) to introduce sulfonic acid groups onto the 5-position of each furan ring. cdnsciencepub.com The specific procedure involves the portion-wise addition of the triazine to heated fuming sulfuric acid, followed by a controlled workup that includes dilution, addition of aqueous sodium chloride, and neutralization with sodium hydroxide (B78521) to precipitate the desired disodium salt. cdnsciencepub.com This method provides a direct route to water-soluble this compound derivatives. cdnsciencepub.com These sulfonated compounds, particularly in the form of their metal complexes with copper or zinc, have been synthesized and characterized for various applications. uomus.edu.iqcymitquimica.comresearchgate.net

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1. Precursor Synthesis | Furil, Picolinamide hydrazone | Isopropyl alcohol, 60°C | 3-(2-pyridyl)-5,6-bis(2-furyl)-1,2,4-triazine | cdnsciencepub.com |

| 2. Sulfonation | 3-(2-pyridyl)-5,6-bis(2-furyl)-1,2,4-triazine | 30% Fuming H₂SO₄, 75°C, then NaCl and NaOH(aq) | 3-(2-pyridyl)-5,6-bis(2-(5-furyl sulfonic acid))-1,2,4-triazine, disodium salt (Ferene) | cdnsciencepub.com |

Stereoselective and Regioselective Synthesis Strategies

Achieving stereochemical and regiochemical control is paramount in synthesizing complex this compound derivatives for advanced applications, including pharmaceuticals and materials science.

Regioselective Synthesis: Regioselectivity in this compound synthesis is often demonstrated through controlled cyclization reactions or selective functionalization of the triazine core. For instance, the intramolecular condensation of S-alkylated derivatives of 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones has been shown to occur regioselectively at the N2 position of the triazine ring, a result confirmed by single-crystal X-ray diffraction analysis. Current time information in Bangalore, IN. This controlled cyclization leads to the formation of specific fused heterocyclic systems like thiazolo[3,2-b]-1,2,4-triazines. Current time information in Bangalore, IN. Another strategy involves the successive N-alkylation of hydantoins, followed by a regioselective thionation and subsequent cyclization to yield dihydroimidazo[5,1-c] pharmaguideline.comsigmaaldrich.comtriazine-3,6(2H,4H)-dione derivatives. ijabbr.com The reaction pathway favors N5–C5 ring fusion over the alternative N1–C2 cyclization. ijabbr.com Furthermore, palladium-catalyzed cross-coupling reactions enable the regioselective functionalization of the triazine ring, as will be discussed in section 2.3.2.

Stereoselective Synthesis: Stereoselective strategies are employed to create chiral this compound derivatives. One notable approach is the synthesis of chiral triazine-based coupling reagents. nih.gov In this method, esters of N-alkylproline (either L or D enantiomer) are used as chiral components to construct N-triazinylammonium tetrafluoroborate (B81430) reagents. nih.gov These chiral reagents can then facilitate the enantioselective incorporation of a specific amino acid enantiomer from a racemic mixture into a dipeptide, demonstrating high levels of stereocontrol. nih.gov For example, a reagent prepared from the L-enantiomer of N-methylproline methyl ester preferentially yielded the D-dipeptide with high selectivity. nih.gov While not involving furyl triazines directly, other research has focused on the stereoselective synthesis of related chiral structures, such as trifluoromethyl-substituted 2H-furan-amines, which bear a quaternary stereogenic center and are formed as single diastereomers. researchgate.net

| Strategy | Reactants/Precursors | Key Transformation | Outcome | Reference |

|---|---|---|---|---|

| Regioselective Cyclization | S-alkylated 6-arylmethyl-3-mercapto-1,2,4-triazin-5-ones | Intramolecular cyclization in PPA | Selective cyclization at N2 of the triazine ring | Current time information in Bangalore, IN. |

| Regioselective Cyclization | N-alkylated hydantoins | Regioselective thionation followed by cyclization | Favored N5-C5 ring fusion to form imidazo[5,1-c] pharmaguideline.comsigmaaldrich.comtriazines | ijabbr.com |

| Stereoselective Reagent Synthesis | L- or D-N-methylproline methyl ester, 2-chloro-4,6-dimethoxy-1,3,5-triazine | Formation of a chiral N-triazinylammonium salt | Enantioselective peptide coupling from a racemic substrate | nih.gov |

Catalyst Systems in this compound Synthesis

Role of Lewis Acids and Bases

Lewis acids are pivotal catalysts in organic synthesis, accelerating reactions by accepting an electron pair, which lowers the activation energy and can enhance selectivity. acs.orgvpscience.org In the context of triazine synthesis, Lewis acids facilitate key bond-forming steps.

One significant application is in the preparation of 2-halo-4,6-bisaryl-1,3,5-triazines, which are important intermediates for UV absorbers. cdnsciencepub.com This process utilizes a Lewis acid, such as aluminum chloride (AlCl₃), in combination with a "reaction promoter," which can be a Lewis base, to catalyze the Friedel-Crafts-type reaction between a cyanuric halide and an aromatic compound. cdnsciencepub.com The combination of a Lewis acid and a promoter has been shown to produce the triazine intermediates in higher yields and with greater selectivity than using the Lewis acid alone. cdnsciencepub.com

| Reaction Type | Lewis Acid Catalyst | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Friedel-Crafts-type Arylation | AlCl₃ (with promoter) | Cyanuric halide, Aromatic compounds | Higher yield and selectivity, lower temperature | cdnsciencepub.com |

| Cyclotrimerization | Silica-supported Lewis acids (e.g., ZnCl₂) | Nitriles | Solvent-free, recyclable catalyst system | acs.org |

| Friedel-Crafts Acylation (on furan) | BF₃ or SnCl₄ | Furan, Acetic anhydride | Enables acylation with mild reagents |

Transition Metal Catalysis in Cross-Coupling Reactions Involving Furyl Triazines

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of triazine rings. Palladium and nickel complexes are the most common catalysts for these transformations.

Suzuki-Miyaura Coupling: This reaction, which couples an organic halide with a boronic acid, is widely used. Unsymmetrically substituted aryl-s-triazines can be synthesized with high selectivity via a sequential Suzuki coupling starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The first coupling is typically performed at a lower temperature (e.g., 60 °C) and the second at a higher temperature (e.g., 100 °C) using a palladium catalyst like Pd(PPh₃)₂Cl₂. This method has also been used to couple various arylboronic acids to disubstituted triazine intermediates to produce biaryl products. Nickel-catalyzed Suzuki-Miyaura couplings have also proven effective for creating bis(heterocyclic) frameworks, such as coupling a bromopyrimidine with 3-furanylboronic acid.

Liebeskind-Srogl Coupling: This reaction is particularly useful for coupling thioethers with boronic acids. It has been successfully applied to the synthesis of 3-aryl-1,2,4-triazines from 3-methylsulfanyl-1,2,4-triazine and various boronic acids. This reaction is catalyzed by palladium (e.g., Pd(PPh₃)₄) and requires a copper(I) cofactor, such as copper(I) 3-methylsalicylate. This method provides a reliable route to C-3 substituted triazines without the formation of addition byproducts that can occur with other organometallic reagents.

Negishi Coupling: The Negishi reaction couples organic halides with organozinc reagents. Chloro-substituted 1,2,4-triazines have been identified as suitable substrates for this palladium-catalyzed reaction, allowing for the introduction of various organic groups onto the triazine core. researchgate.net

The choice of ligand for the transition metal catalyst is also crucial. Tri(2-furyl)phosphine (TFP) is a notable ligand used in combination with palladium catalysts for cross-coupling reactions, including those involving quinazoline (B50416) substrates.

| Coupling Reaction | Triazine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2,4,6-Trichlorotriazine | Arylboronic acids | Pd(PPh₃)₂Cl₂ | Unsymmetrical aryl-s-triazines | |

| Liebeskind-Srogl | 3-Methylsulfanyl-1,2,4-triazine | Arylboronic acids | Pd(PPh₃)₄ / Cu(I) salt | 3-Aryl-1,2,4-triazines | |

| Suzuki-Miyaura | 2-Chloro-4,6-disubstituted triazine | Arylboronic acids | Pd(PPh₃)₄ | Biaryl-substituted triazines | |

| Negishi | Chlorotriazines | Organozinc reagents | Palladium-based | Functionalized triazines | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become an established and powerful technology for accelerating chemical reactions. researchgate.netsigmaaldrich.com Compared to conventional heating methods, microwave irradiation offers several distinct advantages, including dramatically shorter reaction times, higher product yields, enhanced reaction rates, and often greater selectivity. uomus.edu.iqsigmaaldrich.com This technique is considered a form of "green chemistry" as it can reduce solvent use and energy consumption. uomus.edu.iq

The synthesis of furyl triazines and related heterocyclic systems has benefited significantly from this technology. For example, the synthesis of 4-amino-3-[2-benzo(b)furyl]-5-mercapto-1,2,4-triazole and its subsequent conversion to fused triazolo-thiadiazole and triazolo-thiadiazine derivatives were efficiently carried out under microwave irradiation. Similarly, the synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one saw a yield improvement from 62% (in 2 hours with conventional heating) to 98% (in just 2 minutes with microwave irradiation).

Many microwave-assisted syntheses of triazines are performed under solvent-free or "dry media" conditions, using solid supports like alumina (B75360) or montmorillonite (B579905) clay. sigmaaldrich.com This approach not only simplifies the work-up procedure but also allows for reactions to be conducted in open vessels, which is advantageous for scaling up. researchgate.net The synthesis of novel 1,2,4-triazines has been successfully achieved on an alumina support using microwaves. The intramolecular cyclization step in the formation of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine derivatives was also effectively conducted using microwave irradiation. Current time information in Bangalore, IN.

| Product Synthesized | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 4-Amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one | Conventional (Reflux) | 2 hours | 62% | |

| Microwave Irradiation | 2 minutes | 98% | ||

| Fluorinated 1,3,5-triazinane | Conventional Heating | 10 hours | 62-78% | |

| Microwave Irradiation | 3 minutes | 98-99% | ||

| Fused 1,2,4-Triazines | Microwave Irradiation | N/A (not compared) | Good to moderate yields |

Chemical Reactivity and Mechanistic Investigations of Furyl Triazine Compounds

Nucleophilic Substitution Reactions on the Triazine Ring

The 1,3,5-triazine (B166579) ring is notably electron-deficient, making it susceptible to nucleophilic attack. researchgate.net This reactivity is often harnessed in the synthesis of a diverse array of substituted triazines. mdpi.com The presence of good leaving groups, such as chlorine atoms, on the triazine core facilitates these reactions. mdpi.com The reactivity of the triazine ring towards nucleophiles can be modulated by the substituents present; the introduction of a nucleophile can decrease the reactivity of the remaining leaving groups. mdpi.commdpi.com

Furyl triazine derivatives readily undergo nucleophilic substitution with a variety of oxygen, nitrogen, and sulfur-based nucleophiles. The substitution of chlorine atoms on a triazine ring is a common strategy for functionalization. mdpi.commdpi.com The order of reactivity for nucleophilic substitution on a 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is generally observed as alcohols > thiols > amines. mdpi.comkrisp.org.za

Oxygen Nucleophiles: Reactions with alkoxides, such as lithium alkoxides, are effective for introducing alkoxy groups onto the triazine ring. mdpi.com For instance, 2,4,6-trichloro-1,3,5-triazine reacts with ethanol (B145695) to yield 2,4-diethoxy-6-chloro-1,3,5-triazine. thieme-connect.de Hydroxy-substituted triazines often exist in their tautomeric oxo forms. thieme-connect.de

Nitrogen Nucleophiles: Amines are widely used nucleophiles in triazine chemistry. researchgate.net The reaction of chloro-triazines with amines, such as piperidine (B6355638) or morpholine, leads to the corresponding amino-substituted triazines. nih.gov It has been noted that once an amino group is introduced onto the s-triazine ring, it becomes challenging to substitute other nucleophiles, except for other amines. nih.gov

Sulfur Nucleophiles: Thiol nucleophiles can also displace leaving groups on the triazine ring. krisp.org.za For example, 5-phenyl-1,2,4-triazine-3-thiol (B1674135) can be synthesized and undergoes reactions typical of thiols, such as oxidation to disulfides. The thione tautomer is generally favored for sulfur-substituted triazines. thieme-connect.de The reaction of perfluorinated covalent triazine frameworks with elemental sulfur via SNAr chemistry has also been demonstrated. sonar.ch

Table 1: Examples of Nucleophilic Substitution Reactions on Furyl Triazines This table is interactive. Click on the headers to sort.

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2,4,6-Trichloro-1,3,5-triazine | Ethanol | 2,4-Diethoxy-6-chloro-1,3,5-triazine | Sequential addition | thieme-connect.de |

| 2,4-Dichloro-6-methoxy-1,3,5-triazine | 4-Aminobenzonitrile | 4-((4-Chloro-6-methoxy-1,3,5-triazin-2-yl)amino)benzonitrile | Acetone, NaHCO₃, 0°C to rt | nih.gov |

| 2,4,6-Trichloro-1,3,5-triazine | 2-(Methylamino)ethanol | 2-((4,6-Dichloro-1,3,5-triazin-2-yl)(methyl)amino)ethan-1-ol | CH₂Cl₂, DIEA, 0°C to rt | mdpi.com |

| 6-Phenyl-4-thioxo-3,4-dihydro-1,3,5-triazin-2(1H)-one | Iodomethane | 4-(Methylsulfanyl)-6-phenyl-1,3,5-triazin-2(1H)-one | aq NaOH, MeOH then AcOH | thieme-connect.de |

The regioselectivity of nucleophilic substitution on substituted triazines is influenced by both electronic and steric factors. numberanalytics.com In systems like 2,4-disubstituted pyrimidines, the 4-position is generally more reactive towards nucleophilic attack by amines than the 2-position. google.com For 1,2,3-triazine (B1214393) 1-oxides, alkoxides show high selectivity for the 4-position, while carbon and nitrogen nucleophiles tend to add to the 6-position. nih.gov

Steric hindrance from bulky substituents on the triazine ring or the incoming nucleophile can significantly impact the reaction's feasibility and outcome. nih.govacs.orgmdpi.com For instance, ortho-chloro substituted aromatic nitriles failed to react in a particular synthesis of 2-amino-triazines, likely due to steric factors. researchgate.net The presence of bulky groups can be a critical structural feature for certain biological activities. mdpi.com In some cases, increased steric bulk can lead to improved binding affinity in biological systems. acs.org

Reaction with Oxygen, Nitrogen, and Sulfur Nucleophiles

Cyclization and Ring-Opening Pathways

This compound derivatives can participate in various cyclization and ring-opening reactions. The parent 1,3,5-triazine ring is susceptible to ring cleavage by nucleophiles, often acting as a source of hydrogen cyanide. thieme-connect.de

Cyclization reactions are a common method for synthesizing fused heterocyclic systems containing a triazine ring. For example, 2-(2-furyl)- and 2-(2-thienyl)-5-alkyl-4-hydroxy-6H-1,3-oxazin-6-ones react with guanidine (B92328) to form 4-amino-6-hetaryl-1,3,5-triazin-2-ylacetates. researchgate.net Another example involves the reaction of ethyl 2-oxo-4-(5-nitro-2-furyl)-3-butenate with 1-methyl-1-aminoguanidine to yield a cyclized triazine product. jst.go.jp Oxidative cyclization of dihydrotriazines, formed from the nucleophilic addition of phenols to 1,2,4-triazines, provides access to naphthofuro-fused triazines. mdpi.com Flash vacuum pyrolysis of compounds like 3-(2-furoyl)-cinnoline can lead to cyclized products such as dibenzofuran (B1670420). chim.it

Ring-opening reactions can also occur. The 1,3,5-triazine ring can be opened by primary amines. mdpi.com In some instances, reactions of 1,3-oxazin-6-ones with nucleophiles result in the opening of the oxazine (B8389632) ring. researchgate.net

Protonation and Acid-Base Chemistry of Furyl Triazines

The nitrogen atoms in the triazine ring are basic and can be protonated. The basicity of 1,2,4-triazine (B1199460) 4-oxides has been studied, with the first protonation occurring at the N1 nitrogen atom and the second at the N-oxide oxygen atom. researchgate.net The protonation sites of 1,2,4-triazines have been investigated using NMR spectroscopy and computational methods. researchgate.net The gas-phase reactivity of fluorinated 1,2,4-triazines is affected by protonation and deprotonation, with theoretical calculations helping to identify the atoms involved. nih.gov The triazine ring's weak basicity means that nucleophilic substitution is generally favored over electrophilic substitution. researchgate.netresearchgate.net

Complexation Chemistry with Metal Ions

Triazine derivatives, including those with furyl substituents, are effective ligands for a wide range of metal ions. chemimpex.com The nitrogen atoms of the triazine ring and potentially the oxygen of the furan (B31954) ring can coordinate to metal centers. rsc.org This has led to the synthesis of numerous metal complexes with interesting properties and potential applications. researchgate.net

The design of this compound ligands for metal complexation leverages the chelating ability of the triazine and furyl groups. Derivatives of 3-pyridyl-1,2,4-triazine are particularly noted for their diverse coordination chemistry. rsc.org For example, 3-(2-pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5′,5″-disulfonic acid disodium (B8443419) salt (ferene) has been used to synthesize zinc(II) and copper(II) complexes. researchgate.netnih.govresearchgate.net The sulfonation of the ligand enhances its water solubility, which is beneficial for biological applications. nih.gov The coordination of the metal ion can cause downfield shifts in the 1H NMR spectrum of the ligand. nih.gov The ability to form stable metal complexes makes these compounds candidates for applications in catalysis and materials science. chemimpex.com The steric and electronic properties of the substituents on the triazine and furyl rings can be tuned to influence the stability and structure of the resulting metal complexes. acs.org

Coordination Modes and Geometries of Metal-Furyl Triazine Complexes

This compound ligands exhibit versatile coordination behavior, acting as polydentate ligands that bind to metal centers through the nitrogen atoms of the triazine ring and often through the oxygen or nitrogen atoms of adjacent moieties, such as a pyridyl or furan group. The resulting metal complexes display a variety of coordination geometries, largely dictated by the specific ligand structure, the metal ion, and the presence of co-ligands.

Commonly, this compound derivatives, particularly those incorporating a pyridyl group, act as bidentate or tridentate chelating agents. For instance, 3-(2-pyridyl)-5,6-di(2-furyl)-1,2,4-triazine and related compounds coordinate to metal ions via the nitrogen atoms of both the triazine and pyridine (B92270) rings. researchgate.netscispace.com This chelation leads to the formation of stable metallacycles.

The geometries of these complexes are diverse. Distorted octahedral geometry is frequently observed, especially with transition metals like copper(II). researchgate.net In such cases, the this compound ligand occupies two or three coordination sites, with the remaining sites filled by anions (e.g., chloride) or solvent molecules. For example, complexes of copper(II) with sulfonated 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (B89699) have been characterized as having a distorted octahedral geometry where the triazine derivative acts as a bidentate ligand. researchgate.net

Square pyramidal geometry is another common coordination environment. researchgate.netscilit.com A copper(II) complex with (L)-3-acetyl-5-benzyl-1-phenyl-4,5,-dihydro-1,2,4-triazine-6-one oxime was found to have a square-pyramidal geometry, with the copper atom positioned slightly above the plane formed by four coordinating nitrogen atoms. scilit.com Similarly, a Co(II) complex with a triazine ligand adopted a distorted square pyramidal configuration. researchgate.net

In other instances, particularly with Pd(II) and Pt(II), square planar geometries are prevalent. mdpi.commdpi.com A Pd(II) complex with a pyrazolyl-s-triazine ligand exhibited a slightly distorted square planar coordination, with the metal ion bound to two nitrogen atoms from the triazine ligand, a chloride anion, and a water molecule. mdpi.com

Furthermore, furyl triazines can participate in the formation of binuclear complexes. Derivatives of 3-(2-pyridyl)-1,2,4-triazine have been shown to bridge two lead(II) atoms, resulting in five-coordinate (PbN₃Br₂) and seven-coordinate (PbN₄O₃) environments with hemidirected or holodirected coordination spheres. rsc.org The ability of these ligands to act as bridging units allows for the construction of more complex polynuclear architectures. mdpi.com

The table below summarizes the observed geometries in selected metal-furyl triazine complexes.

| Metal Ion | This compound Ligand Derivative | Coordination Geometry | Coordination Number | Reference |

| Cu(II) | 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonic acid | Distorted Octahedral | 6 | researchgate.net |

| Co(II) | 5,6-bis(4-methoxyphenyl)-3-(pyridin-2-yl)-1,2,4-triazine | Distorted Square Pyramidal | 5 | researchgate.net |

| Pb(II) | 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine | Five-coordinate & Seven-coordinate (Binuclear) | 5 & 7 | rsc.org |

| Pd(II) | 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine derivative | Distorted Square Planar | 4 | mdpi.com |

| Cu(II) | (L)-3-acetyl-5-benzyl-1-phenyl-4,5,-dihydro-1,2,4-triazine-6-one oxime | Square Pyramidal | 5 | scilit.com |

| Cu(II) | s-Triazine Schiff Base Ligand | Hexa-coordinated & Tetra-coordinated | 6 & 4 | nih.gov |

Influence of Substituents on Coordination Behavior

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents alters the electron density on the coordinating nitrogen atoms of the triazine ring. Electron-withdrawing groups, such as chloro or nitro groups, decrease the basicity of the nitrogen atoms, potentially weakening the metal-ligand bond. nih.govunige.ch This can result in longer bond lengths between the metal and the triazine nitrogen. nih.gov Conversely, electron-donating groups, like methoxy (B1213986) or amino groups, can enhance the σ-donor capability of the ligand, leading to stronger coordination. These electronic influences allow for the fine-tuning of the ligand's acceptor properties, which is particularly important in donor-acceptor systems where intramolecular charge transfer is a key feature. unige.ch

Conformational and Packing Effects: In the context of coordination polymers, substituents can profoundly influence the conformation of the ligand and the packing of the resulting polymeric chains. For instance, in a series of coordination polymers based on 4'-(4-n-alkyloxyphenyl)-substituted terpyridine ligands (a related N-heterocyclic system), increasing the length of the n-alkyloxy chain resulted in significant conformational changes in the ligand and altered the packing of the 1D polymer chains. mdpi.com While a 3-furyl-substituted triazine was found to precipitate a target protein, the analogous 2-furyl-substituted version did not bind, highlighting how subtle positional changes of the furan ring itself can dramatically alter interaction capabilities. acs.org

The following table provides examples of how substituent effects manifest in triazine-based ligand systems.

| Substituent Type | Position | Observed Influence | System | Reference |

| Steric (Alkyl groups) | Adjacent to coordinating N-atom | Increased distortion of coordination geometry. | Copper-quinolinyl complexes | nih.gov |

| Electronic (Chloro) | Triazine ring | Anodically shifts oxidation potentials, indicating enhanced electron acceptor character. | Tetrathiafulvalene-triazines | unige.ch |

| Electronic (Methyl ester) | Quinolinyl ring | Weakens donor properties of quinolinyl nitrogen, leading to longer Cu-N bonds. | Copper-quinolinyl complexes | nih.gov |

| Conformational (n-alkyloxy chain length) | Phenyl group on terpyridine | Significant changes in conformation and packing of coordination polymer chains. | Cobalt-terpyridine polymers | mdpi.com |

Oxidative and Reductive Transformations

The electrochemical behavior of this compound compounds is characterized by oxidative and reductive transformations that are highly dependent on the molecular structure, including the nature of substituents and any coordinated metal ions. These redox processes are crucial for applications in materials science and catalysis.

Cyclic voltammetry (CV) is a key technique for investigating these transformations. Studies on donor-acceptor systems, such as tetrathiafulvalene (B1198394) (TTF) linked to a 1,3,5-triazine ring, have shown distinct redox events. These compounds typically exhibit two reversible one-electron oxidation processes corresponding to the sequential formation of the TTF radical cation (TTF⁺•) and dication (TTF²⁺). unige.ch The reduction of the triazine ring, in contrast, is often an irreversible process. unige.ch The oxidation potentials can be tuned by substituents on the triazine ring; electron-withdrawing groups like chlorine make the triazine a better acceptor, which in turn makes the oxidation of the TTF donor more difficult (anodically shifted). unige.ch

Metal complexes of furyl triazines also display rich electrochemistry. The redox behavior of a copper(II) complex with a triazine-based ligand was studied, indicating that the metal center is redox-active. researchgate.net In other systems, such as C₃-symmetric tris(ferrocenyl)triazine coinage metal complexes, the ligand itself is redox-active, displaying multiple accessible oxidation states. nih.gov This redox activity suggests potential applications in redox-switchable catalysis.

The chemical oxidation of these systems can generate stable radical cations, which often have distinct optical absorption features. unige.ch For instance, the oxidation of TTF-triazine compounds leads to the appearance of characteristic absorption bands for the TTF⁺• radical cation. unige.ch

Recent research has also explored triazine derivatives as components of electrocatalysts. A hybrid material composed of a 2,4-bis([1,1'-biphenyl]-4-yl)-6-hydroxy-1,3,5-triazine layer coated with cobalt oxide was used as an electrocatalyst for the reduction of nitrate (B79036) to ammonia. nih.gov This demonstrates the potential for triazine-based systems to mediate complex multi-electron reduction reactions. The transformation of furfural, a related furanic compound, into value-added chemicals can also proceed via oxidative or reductive pathways, often catalyzed by metal nanoparticles. mdpi.comresearchgate.net

The table below lists electrochemical data for selected triazine systems.

| Compound/System | Redox Process | Potential (vs. reference) | Characteristics | Reference |

| TTF-TZ(OMe)₂ | 1st Oxidation (TTF) | +0.50 V (vs. Ag/AgCl) | Reversible | unige.ch |

| TTF-TZ(OMe)₂ | 2nd Oxidation (TTF) | +0.87 V (vs. Ag/AgCl) | Reversible | unige.ch |

| TTF-TZCl₂ | 1st Oxidation (TTF) | +0.63 V (vs. Ag/AgCl) | Reversible | unige.ch |

| TTF-TZCl₂ | 2nd Oxidation (TTF) | +0.97 V (vs. Ag/AgCl) | Reversible | unige.ch |

| TTF-TZCl₂ | Reduction (TZ) | -1.48 V (vs. Ag/AgCl) | Irreversible | unige.ch |

| [Cu(N^N)(P^P)]⁺ type | Cu⁺/Cu²⁺ Oxidation | 0.29 V - 0.58 V (vs. Fc/Fc⁺) | Reversible or Irreversible | rsc.org |

| 2,4,6-tribiphenyl-4-yl-1,3,5-triazine/Co-oxide | Nitrate Reduction | Onset potential ~ -0.2 V (vs. RHE) | Electrocatalytic | nih.gov |

Photochemical Reactivity of this compound Systems

The photochemical reactivity of this compound systems encompasses a range of light-induced processes, including isomerizations, cycloadditions, and photocatalytic reactions. researchgate.netacs.org The introduction of the furan ring, combined with the electronic properties of the triazine core, leads to diverse and tunable photophysical and photochemical behaviors. researchgate.net The absorption of light promotes the molecule to an electronically excited state, altering its reactivity and enabling transformations not accessible through thermal pathways. acs.org

One area of investigation is the photoisomerization of furyl-containing systems. In a study of di-heterostilbenes, which included 2-furyl analogues, the primary photochemical process was E-Z photoisomerization around a carbon-carbon double bond. researchgate.net Interestingly, unlike their structural analogues, these furyl-containing compounds did not undergo intramolecular photocycloaddition or electrocyclization reactions. The pathway of photoisomerization (e.g., via a singlet or triplet excited state) was found to be dependent on the nature of the substituents on the molecule. researchgate.net

Furyl triazines are also being explored as components in photocatalysis. Aromatic dendrimers featuring 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have been shown to act as effective metal-free photocatalysts for the selective oxidative coupling of benzylamines under visible light irradiation. acs.org Similarly, conjugated microporous polymers using 2,4,6-(tris-2-thienyl)-1,3,5-triazine as a building block have demonstrated photocatalytic performance in the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key biomass-derived platform chemical. rsc.org The efficiency of these materials stems from their ability to absorb light, generate electron-hole pairs, and promote charge separation. rsc.org

The photodegradation of triazine derivatives, particularly herbicides, has also been extensively studied. rsc.org The degradation pathways are highly dependent on the reaction conditions. For example, the photochemical degradation of atrazine (B1667683) can proceed via dechlorination, and the rate is significantly influenced by the presence of photocatalysts like TiO₂ or dissolved species such as ferric ions. rsc.org The presence of different functional groups and heteroaromatic rings (like furan or pyridine) within a molecule can influence its reactivity toward photochemically produced reactive intermediates such as singlet oxygen (¹O₂) or triplet excited states of sensitizers. rsc.org

The factors influencing photochemical reactivity are multifaceted and include the molecular structure, the wavelength of irradiation, and the surrounding environment (e.g., solvent, presence of quenchers or sensitizers). numberanalytics.com

| System | Type of Photoreactivity | Key Findings | Application/Implication | Reference |

| 1,2,3-Triazole di-heterostilbenes (with 2-furyl groups) | E-Z Photoisomerization | Did not undergo intramolecular cycloadditions; substituent-dependent isomerization pathway. | Understanding fundamental photoreactivity. | researchgate.net |

| Aromatic Dendrimers (with 1,3,5-triazine cores) | Photocatalysis | Catalyzed selective oxidative coupling of benzylamines under visible light. | Development of metal-free photocatalysts. | acs.org |

| Conjugated Polymer (with tris-2-thienyl-1,3,5-triazine) | Photocatalysis | Showed good performance in the selective oxidation of HMF from biomass. | Biomass valorization. | rsc.org |

| Atrazine (Triazine herbicide) | Photodegradation | Dechlorination observed; rate depends on presence of TiO₂ or Fe(III) ions. | Environmental remediation. | rsc.org |

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Analysis of Furyl Triazines and their Derivatives

Spectroscopic methods play a vital role in confirming the successful synthesis of furyl triazines and determining their structural features. Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each offer unique information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

NMR spectroscopy is a powerful tool for the detailed structural assignment of furyl triazines and their derivatives, providing information on the number and type of hydrogen and carbon atoms and their connectivity.

¹H NMR spectra exhibit characteristic signals for the protons present in the furyl and triazine rings, as well as any substituents. For instance, the ¹H NMR spectrum of a 1,2,4-triazine (B1199460) derivative with a furyl substituent showed doublets for the furyl protons at δ 7.30 ppm (J = 3.9 Hz) and 7.64 ppm (J = 3.9 Hz) in acetone-d₆. Another derivative displayed furyl proton signals as a multiplet in the range of 7.09–7.46 ppm in D₂O. The chemical shifts and coupling constants provide valuable information about the electronic environment and coupling partners of the protons, aiding in the confirmation of the proposed structure. Signals for protons on the triazine ring and other substituents, such as methyl groups or aromatic protons, appear in their expected regions, further supporting the structural assignment.

¹³C NMR spectroscopy provides complementary information by revealing the carbon skeleton of the molecule. The ¹³C NMR spectrum of a furyl triazine derivative in acetone-d₆ showed signals for the furyl carbons between 114.30 ppm and 152.00 ppm. Signals corresponding to the triazine ring carbons and substituent carbons are also observed, with their chemical shifts being indicative of their hybridization and electronic environment. The presence of distinct signals for each unique carbon atom in the molecule helps to unequivocally confirm the molecular structure.

Table 1: Selected NMR Spectroscopic Data for Representative this compound Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Source |

| 1,2,4-triazine N-oxide derivative with furyl substituent | Acetone-d₆ | 2.86 (s, CH₃), 7.30 (d, furyl H, J=3.9 Hz), 7.39 (d, =CH, J=15.9 Hz), 7.64 (d, furyl H, J=3.9 Hz), 8.99 (d, =CH, J=15.9 Hz), 9.27 (s, C₃-H) | 20.52 (CH₃), 114.30, 116.75, 151.00, 152.00 (furyl-C), 117.61 (=C1'H), 127.25 (=C2'H), 135.97 (C₅), 150.29 (C₃), 157.25 (C₆) | |

| Sulfonated 1,2,4-triazine derivative with furyl substituents (Ferene) | D₂O | 8.87 (d, H₆), 8.79 (d, H₃), 8.28 (t, H₄), 7.87 (t, H₅), 7.09–7.46 (m, furyl H) | Not specified in source | |

| 6-tert-Butyl-3-(2-(furan-2-ylmethylene)hydrazinyl)-2H-triazin-5-one (10a) | DMSO-d₆ | 1.31 (s, C(CH₃)₃), 6.59–7.72 (m, furyl), 7.97 (s, =CH), 11.4 (s, NH), 12.4 (s, NH) | 26.5 (C(CH₃)₃), 37.5 (C(CH₃)₃), 114.4, 117.7, 142.5 (5-furan), 149.5 (2-furan), 135.3 (C=N), 152.4 (6-C), 153.4 (3-C), 164.4 (C=O) | |

| 3-Acetyl-5-(furan-2-ylmethylene)-1-phenyl-4,5-dihydro-1,2,4-triazin-6-one (4b) | DMSO-d₆ | 7.78-6.95 (m, Ar-H), 6.75 (s, CH), 6.23 (s, NH), 2.53 (s, CH₃) | 189.5 (C=O), 160.3 (lactam C=O), 139.2 (C=N), 142.4, 137.0, 136.7, 129.5.2, 129.2.1, 128.8, 127.2, 125.6, 116.0, 111.6, 26.6 (CH₃) | |

| 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivative with furyl substituent (5f) | DMSO-d₆ | Not specified in source | 42.83, 42.99 (2C pip), 50.77 (2C pip), 112.21 (CN), 114.27 (CH=C-), 115.43, 124.27, 127.78, 128.11, 130.32, 132.81 (Ph), 121.22, 121.33, 148.74, 149.93 (Cfur.), 152.51 (Ph-CH=), 163.96, 165.95, 166.62 (C=N of triazine) |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the characteristic functional groups present in furyl triazines and their derivatives. The absorption bands in the IR spectrum correspond to the vibrational modes of specific bonds.

Common absorption bands observed in the IR spectra of triazine derivatives include those for C=N and C=C stretching vibrations within the triazine ring system. For compounds containing furyl rings, characteristic C-H stretching vibrations of aromatic rings are typically observed around 3000-3100 cm⁻¹. The presence of other functional groups, such as carbonyl (C=O), amino (N-H), or nitro (NO₂) groups, is confirmed by their specific absorption frequencies. For example, a triazine derivative showed IR bands at 3096 cm⁻¹ (C-H), 1607 and 1568 cm⁻¹ (C=C), 1316 cm⁻¹ (NO₂), and 1279 cm⁻¹ (NO). Another study on triazine-based hydrazone derivatives reported characteristic absorption bands for N-H, C=O, C=N, and C=S groups.

Table 2: Selected IR Spectroscopic Data for Representative this compound Derivatives

| Compound | Functional Group | Characteristic Absorption Bands (ν, cm⁻¹) | Source |

| 1,2,4-triazine N-oxide derivative with furyl substituent | C-H | 3096 | |

| C=C | 1607, 1568 | ||

| NO₂ | 1316 | ||

| NO | 1279 | ||

| Sulfonated 1,2,4-triazine derivative with furyl substituents (Ferene) | N=N | 1504, 1511 | |

| C=N | 1582, 1586 | ||

| 6-tert-Butyl-3-(2-(furan-2-ylmethylene)hydrazinyl)-2H-triazin-5-one (10a) | N-H | 3371, 3330, 3225-3378 | |

| C=O | 1676, 1697, 1685 | ||

| Triazine-based hydrazone derivatives | C=N | 1664-1639, 1599, 1596.84, 1567.49 | |

| C-H (aromatic) | 3087, 3093, 3112-3089 | ||

| C-H (aliphatic) | 2965-2823 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within furyl triazines and their derivatives, providing information about the conjugation system and the presence of chromophores. These compounds typically exhibit absorption bands in the UV and sometimes in the visible region of the spectrum.

The UV-Vis spectra of triazine derivatives often show absorption bands related to π-π* transitions of the aromatic rings and n-π* transitions involving the nitrogen atoms. The position and intensity of these bands are influenced by the nature and position of substituents, including the furyl ring. For example, the parent 1,2,4-triazine shows absorption bands in methanol (B129727) at 374 nm and 247.8 nm. Sulfonated triazine complexes with furyl substituents exhibited UV-Vis absorption bands at various wavelengths, including around 209-210 nm, 242-244 nm, and 331-337 nm. A bathochromic shift (shift to longer wavelengths) is often observed upon complexation with metal ions, indicating changes in the electronic structure.

Table 3: Selected UV-Vis Spectroscopic Data for Representative this compound Derivatives

| Compound | Solvent | Maximum Absorption Wavelengths (λmax, nm) | Source |

| Sulfonated 1,2,4-triazine derivative with furyl substituents (Ferene) | MeOH | 209, 244, 337, 370 | |

| Copper complex of Ferene ([CuCl₂(ferene)]) | MeOH | 202, 239, 338, 371 | |

| Copper complex of Ferene ([CuCl₂(ferene)₂]) | MeOH | 208, 246, 338, 371 | |

| Triazine-based hydrazone derivatives | Agreement with simulated spectra | ||

| Parent 1,2,4-triazine | MeOH | 374, 247.8 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of furyl triazines and their derivatives and to obtain information about their fragmentation patterns, which can aid in structural confirmation.

Electron ionization (EI) mass spectrometry typically provides a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Fragmentation of the molecule in the mass spectrometer yields characteristic fragment ions, the masses of which can be used to deduce structural subunits. For example, the MS of a 1,2,4-triazine N-oxide derivative showed a molecular ion peak at m/z 257 and significant fragments at m/z 241 and 240. Electrospray ionization (ESI) is also commonly used, often yielding protonated molecular ions ([M+H]⁺) or other adduct ions. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the ions.

Table 4: Selected Mass Spectrometric Data for Representative this compound Derivatives

| Compound | Ionization Method | Molecular Ion/Significant Fragments (m/z) | Source |

| 1,2,4-triazine N-oxide derivative with furyl substituent | EI | 257 ([M]⁺), 241, 240 | |

| 1,2,4-triazine N-oxide derivative | EI | 248 ([M]⁺), 232, 51 | |

| 1,2,4-triazine N-oxide derivative | EI | 259 ([M]⁺), 243, 77 | |

| 1,2,4-triazine N-oxide derivative | EI | 270 ([M]⁺), 254, 77 | |

| Copper complex of Ferene ([CuCl₂(ferene)]) | ESI | 510.9084 ([M]⁻, calcd 510.9085) | |

| 3-Acetyl-5-(furan-2-ylmethylene)-1-phenyl-4,5-dihydro-1,2,4-triazin-6-one (4b) | MS | 305 ([M]⁺) | |

| 5-Methyl-6-phenyl-1,2,4-triazine (phenyl derivative) | Mass | 171 ([M]⁺) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of crystalline furyl triazines and their derivatives in the solid state. This method provides detailed information about bond lengths, bond angles, and molecular conformation.

Single-crystal X-ray diffraction analysis can unequivocally confirm the molecular structure obtained from spectroscopic methods. It reveals the arrangement of molecules within the crystal lattice, including how they pack together and the nature of intermolecular interactions.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π stacking)

The crystal packing of this compound derivatives is influenced by various intermolecular forces, including hydrogen bonding and π-π stacking interactions. These interactions play a significant role in stabilizing the crystal structure.

Advanced Characterization Techniques in Materials Science Applications

Advanced characterization techniques are essential for understanding the structure-property relationships in furyl-containing triazine frameworks, particularly when these materials are employed in diverse materials science applications. Techniques such as electron microscopy and gas adsorption analysis provide detailed information about the material's physical characteristics, including its surface morphology and porous architecture.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a widely used technique to investigate the surface morphology and microstructure of materials, including covalent triazine frameworks incorporating furan-based units. SEM provides high-resolution images that reveal the external shape, particle size, and arrangement of the material's constituents.

Studies on CTFs synthesized using furan-containing monomers demonstrate the utility of SEM in visualizing their morphology. For instance, a covalent triazine framework (CTF-DBF) synthesized from dibenzofuran (B1670420) and cyanuric chloride was characterized by SEM. The images showed that the CTF-DBF polymer consisted of a series of aggregated particles, with smaller ellipsoidal ones ranging from 1 to 1.5 μm in size. nih.govnih.gov Another study investigating a CTF derived from a thiophene-furan monomer also presented SEM images to illustrate the material's morphology. wikipedia.org SEM analysis has also been applied to other CTFs, revealing diverse morphologies such as packed nanoparticles or bundled rods, depending on the synthesis conditions and monomers used. nih.govfishersci.ca These observations are critical for understanding how the synthesis parameters influence the resulting material's physical form, which in turn affects its properties and performance in applications like catalysis or adsorption.

Porosity and Surface Area Analysis (e.g., for Covalent Triazine Frameworks)

The porous nature of covalent triazine frameworks, including those with furyl components, is a key characteristic that dictates their utility in applications such as gas storage, separation, and catalysis. Techniques like nitrogen adsorption-desorption analysis are standard for quantifying the porosity and surface area of these materials. This method typically involves measuring the amount of gas adsorbed or desorbed by the material at a specific temperature (e.g., 77 K for nitrogen) across a range of pressures. The resulting adsorption-desorption isotherms provide data from which parameters like Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution can be calculated. nih.govnih.govthegoodscentscompany.com

For CTFs incorporating furan-based structures, porosity analysis confirms their porous architecture. For example, CTF-DBF, derived from dibenzofuran and cyanuric chloride, exhibited a BET surface area of up to 595.59 m²/g. nih.govnih.gov Analysis of its pore size distribution using nonlocal density function theory (NLDFT) indicated the presence of micropores with sizes around 0.39 nm and 0.54 nm. nih.gov Another furan-containing CTF, CTF-8, synthesized using 2,5-furandicarboxaldehyde, was also characterized by nitrogen adsorption-desorption isotherms, providing data on its porosity and pore size distribution. nih.gov

The synthesis temperature and methodology significantly influence the porosity of CTFs. Studies have shown that varying synthesis conditions can lead to materials with different surface areas and pore size distributions, ranging from predominantly microporous to hierarchical structures containing both micropores and mesopores. fishersci.sefishersci.cawikipedia.org For instance, increasing synthesis temperature can sometimes lead to higher surface areas and pore volumes, although excessive temperatures can cause structural decomposition and reduce porosity. nih.govfishersci.se The choice of monomer also plays a crucial role in tuning the pore properties of CTFs. wikipedia.org

The data obtained from porosity and surface area analysis are vital for evaluating the potential of these materials in applications where high surface area and controlled pore sizes are advantageous, such as adsorption processes or as supports for heterogeneous catalysts.

Theoretical and Computational Studies of Furyl Triazine Systems

Quantum Chemical Calculations

Quantum chemical methods, particularly those based on Density Functional Theory (DFT), are widely applied to investigate the fundamental electronic structure and properties of molecules. These calculations provide crucial data for understanding molecular behavior and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

DFT is a powerful tool used to optimize the molecular geometries of furyl triazine derivatives and analyze their electronic structure. Studies on furan-triazine clubbed Schiff base derivatives have utilized computational insights, likely employing DFT for geometry optimization to determine the most stable conformations of these molecules acs.org. While specific levels of theory for furyl triazines are not extensively detailed across all search results, related triazine derivatives have been optimized using methods such as B3LYP/6-31G(d) researchgate.net. DFT calculations provide information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical reactivity and physical properties.

HOMO-LUMO Energy Analysis

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is a key aspect of quantum chemical calculations. The energy gap between the HOMO and LUMO provides insights into the molecule's electronic stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. Computational studies on furan-triazine clubbed Schiff base derivatives likely involve HOMO-LUMO analysis as part of their computational insight into electronic properties acs.org. Specific energy values for furyl triazines would be derived from these calculations, offering predictive power regarding their behavior in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis is employed to understand the charge distribution and bonding interactions within a molecule. This analysis helps in quantifying the natural atomic charges and the stabilization energies arising from donor-acceptor interactions between orbitals. For furan-triazine systems, NBO analysis can reveal how electron density is distributed across the furyl and triazine rings and any connecting linkers, providing insights into polarity and potential sites for interaction acs.org. This detailed charge distribution information is valuable for predicting intermolecular interactions and reactivity patterns.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of electronic transitions observed in absorption and emission spectra. Studies on furan-triazine clubbed Schiff base derivatives have included TD-DFT calculations to understand their electronic transitions acs.org. Similarly, TD-DFT has been applied to other triazine derivatives to calculate electronic absorption and emission spectra, with theoretical results showing agreement with experimental data researchgate.net. These calculations help in characterizing the photophysical properties of this compound systems.

Molecular Docking Studies for Interaction Mechanism Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to form a stable complex. This method is widely used to predict the binding affinity and interaction mechanisms of small molecules with biological targets, such as proteins. Molecular docking studies have been performed on synthesized compounds, and it has been noted that this compound was shown to have detrimental effects in a context implying biological interaction researchgate.net. Furan-triazine clubbed Schiff base derivatives have also been subjected to molecular docking studies as part of investigations into their potential biological activities acs.org. These studies aim to elucidate how this compound systems might interact with specific biological macromolecules, identifying key residues involved in binding and predicting the strength of these interactions. Molecular docking provides valuable insights into the potential mechanisms of action for this compound derivatives in various applications, including potential therapeutic roles acs.orgresearchgate.net.

Compound Names and PubChem CIDs

Based on the search results, specific PubChem CIDs for the exact "this compound" compounds discussed in the computational studies were not consistently provided in the snippets. The results refer to "this compound" generally researchgate.net or "Furan-Triazine clubbed Schiff base derivatives" acs.org. Identifying the precise structures and their corresponding CIDs from these general descriptions is not possible without further information.

Ligand-Protein Interaction Mechanisms (e.g., hydrogen bonding, π-π stacking)

Computational studies have shed light on the key interaction mechanisms between this compound derivatives and biological macromolecules, primarily focusing on hydrogen bonding and π-π stacking interactions. These non-covalent forces are fundamental to molecular recognition and binding events in biological systems.

Hydrogen bonding interactions involving this compound systems can occur between polar atoms within the triazine or furyl rings (such as nitrogen or oxygen) and hydrogen bond donors or acceptors on interacting proteins or other biomolecules. For instance, studies on triazine-based ligands interacting with proteins have indicated the involvement of hydrogen bonds with specific amino acid residues mdpi.com. The oxygen atom within the furan (B31954) ring of furyl triazines can potentially act as a hydrogen bond acceptor, which may influence their binding behavior compared to analogous compounds like thienyl derivatives nih.govacs.org. Strong CH⋯N hydrogen bonds have also been identified in related triimidazole systems, contributing to aggregated structures mdpi.com.

Molecular docking studies are frequently utilized to predict the binding modes of this compound ligands within the active sites or binding pockets of target proteins. These studies can identify the specific amino acids involved in interactions and visualize the network of hydrogen bonds and π-π stacking interactions that stabilize the ligand-protein complex researchgate.nettandfonline.comresearchgate.netmdpi.com. For example, theoretical studies on triazine derivatives as potential agents for Alzheimer's disease have suggested interactions with enzymes through both hydrogen bonds and π-π stacking with key residues mdpi.com.

Structure-Reactivity and Structure-Property Relationship Studies

Investigating the relationships between the chemical structure of this compound compounds and their reactivity or properties is essential for rational design and optimization. Computational methods, particularly DFT, are powerful tools for exploring these relationships by providing insights into electronic structure, stability, and reaction pathways.

Structure-property relationship studies focus on correlating structural features with physical or chemical properties, such as stability, electronic transitions, or lipophilicity. Computational methods can predict properties like thermodynamic stability and charge distribution patterns, which are influenced by the molecular structure tandfonline.comresearchgate.netnih.gov. These theoretical predictions can be correlated with experimental observations.

In the context of biological activity, structure-activity relationship (SAR) studies are paramount. For this compound systems, SAR investigations aim to understand how modifications to the furyl ring or other parts of the molecule affect their interaction with biological targets and, consequently, their efficacy. While specific detailed SAR data solely focused on the "this compound" core across a wide range of biological activities is dispersed, studies on related compounds containing both furan and triazine moieties provide relevant insights mdpi.comnih.gov. For example, research on pyrazolo-triazolo-pyrimidines with a furyl substituent explored the impact of replacing the furyl ring with an aryl group on adenosine (B11128) receptor antagonism and selectivity, using computational modeling to support the observed SAR nih.gov. Similarly, SAR studies on furan chalcones as urease inhibitors have identified the influence of substituents on the furan-containing part of the molecule on inhibitory potential mdpi.com. Computational modeling, including molecular docking, is integral to SAR studies as it helps to rationalize the observed activity differences based on predicted binding interactions and poses researchgate.nettandfonline.comresearchgate.netmdpi.com.

Advanced Applications of Furyl Triazine and Its Derivatives in Chemical Research

Analytical Chemistry Reagents and Probes

Furyl triazine derivatives have demonstrated significant utility as analytical reagents and probes due to their ability to interact selectively with various analytes, often resulting in measurable spectroscopic changes.

Spectrophotometric Detection of Metal Ions (e.g., Fe²⁺)

A prominent application of furyl triazines in analytical chemistry is their use as chromogenic reagents for the spectrophotometric determination of metal ions. A key example is 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5',5''-disulfonic acid disodium (B8443419) salt, commonly known as Ferene. This compound is widely utilized for the sensitive and selective detection of ferrous iron (Fe²⁺) in aqueous solutions. alkalisci.comsigmaaldrich.comfishersci.commdpi.comscientificlabs.comcdnsciencepub.com

Ferene reacts with Fe²⁺ ions in the presence of a reducing agent to form a characteristic purple-colored complex. alkalisci.comfishersci.com The intensity of this purple color is directly proportional to the concentration of Fe²⁺ in the solution, allowing for its quantitative determination using spectrophotometry. alkalisci.com This method is known for its high sensitivity, reportedly being more sensitive than other reagents like Ferrozine for iron detection. sigmaaldrich.com The molar absorptivity of the Ferene-Fe²⁺ complex is reported to be 35500 liters/mol cm. sigmaaldrich.com The complexation behavior of Ferene with Fe²⁺ has been studied, confirming the formation of a colored complex. fishersci.commdpi.com Ferene has been successfully employed in sensitive colorimetric assays, including the Ferene-s assay, for the detection of iron in various sample types, such as serum. mdpi.comscientificlabs.com

Fluorescent Probes for Chemical and Biochemical Research

Beyond spectrophotometric methods, this compound compounds and related triazine structures are explored for their applications as fluorescent probes. 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5',5''-disulfonic acid disodium salt itself has been noted to act as a fluorescent probe. chemimpex.com It aids in the study of biochemical processes, such as enzyme activities and cellular functions. chemimpex.com Its utility extends to being a sensitive fluorescent probe for the detection of metal ions in biochemical research. myskinrecipes.com The design of fluorescent probes incorporating triazine moieties is an active area, with examples demonstrating their use for detecting various analytes, including ions like fluoride (B91410) and ferric ions, often leveraging principles like excited-state intramolecular proton transfer and intramolecular charge transfer to achieve sensitive and selective detection with observable fluorescence changes. mdpi.comnih.govrsc.org The furan (B31954) moiety itself can also be a key component in the design of fluorescent probes, as seen in furyl aryloxazole probes developed for singlet oxygen detection, where the furan ring acts as a trap. nih.gov

Applications in Environmental Monitoring of Pollutants